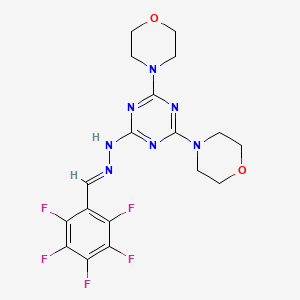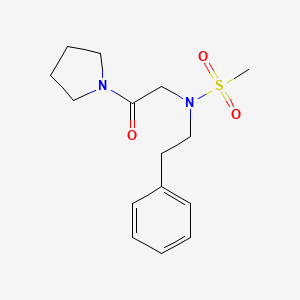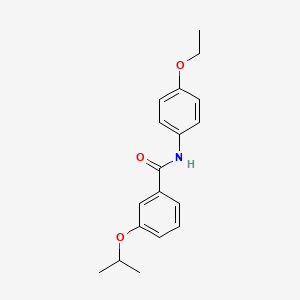![molecular formula C16H24N2O3S B5862812 N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5862812.png)
N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide (CP-465,022) is a small molecule inhibitor of the transient receptor potential vanilloid type 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. CP-465,022 has been shown to be a potent and selective inhibitor of TRPV1, making it a valuable tool for scientific research.
作用机制
N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibits TRPV1 by binding to a specific site on the channel. This binding prevents the channel from opening in response to various stimuli, thereby reducing the influx of calcium ions into the cell. This reduction in calcium influx can lead to a variety of downstream effects, including the inhibition of neurotransmitter release and the modulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce pain behavior in animal models of inflammatory and neuropathic pain. This compound has also been shown to reduce inflammation in animal models of colitis and arthritis. Additionally, this compound has been shown to modulate body temperature in animal models of fever.
实验室实验的优点和局限性
One of the main advantages of N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is its potency and selectivity for TRPV1. This allows researchers to specifically target TRPV1 without affecting other ion channels or receptors. Additionally, this compound has been shown to be effective in a variety of animal models of disease, making it a valuable tool for preclinical research.
One limitation of this compound is its relatively short half-life in vivo. This can make it difficult to achieve sustained inhibition of TRPV1 in animal models. Additionally, this compound has poor solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
未来方向
There are several potential future directions for research involving N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Additionally, there is interest in exploring the potential therapeutic applications of TRPV1 inhibitors in conditions such as chronic pain, itch, and inflammation. Finally, there is interest in further elucidating the downstream effects of TRPV1 inhibition, including the modulation of neurotransmitter release and gene expression.
合成方法
The synthesis of N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been described in the literature. Briefly, the synthesis involves the reaction of cyclopentylmagnesium bromide with N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide to form the corresponding Grignard reagent. This reagent is then reacted with ethyl chloroformate to give the desired product, this compound.
科学研究应用
N~1~-cyclopentyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has been used extensively in scientific research to study the role of TRPV1 in various physiological processes. For example, this compound has been used to investigate the role of TRPV1 in pain sensation, thermoregulation, and inflammation. This compound has also been used to study the potential therapeutic applications of TRPV1 inhibitors in conditions such as chronic pain and itch.
属性
IUPAC Name |
N-cyclopentyl-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-18(12-16(19)17-14-6-4-5-7-14)22(20,21)15-10-8-13(2)9-11-15/h8-11,14H,3-7,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLRYSAYQMEZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862742.png)


![1-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5862764.png)


![5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5862788.png)





![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)
![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)